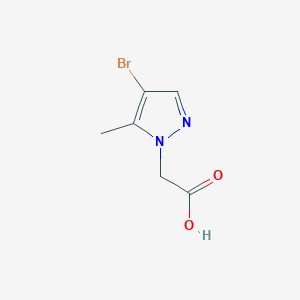

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-bromo-5-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEKYGLAIHOXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392187 | |

| Record name | (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-63-1 | |

| Record name | (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. This guide provides an in-depth technical overview of a robust and efficient synthetic pathway to (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, a valuable functionalized building block for drug discovery and development. We will dissect a logical two-stage synthetic strategy, beginning with the formation of the core heterocyclic intermediate, 4-bromo-3(5)-methyl-1H-pyrazole, followed by its regioselective N-alkylation and subsequent hydrolysis to yield the target carboxylic acid. This document emphasizes the underlying chemical principles, explains the causality behind procedural choices, and provides detailed, actionable protocols for researchers and drug development professionals.

Introduction

Pyrazole and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it a highly attractive framework in rational drug design. The target molecule, (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (Empirical Formula: C₆H₇BrN₂O₂), incorporates several key features for further chemical elaboration: a reactive bromine atom at the C4 position, ideal for cross-coupling reactions; a nucleophilic nitrogen at the N1 position, now functionalized; and a carboxylic acid handle, perfect for amide bond formation or other conjugations. This guide presents a practical pathway for its multigram synthesis, leveraging established and reliable chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid identifies two primary bond disconnections. The first is the C-N bond of the acetic acid moiety, leading back to the key intermediate 4-bromo-5-methyl-1H-pyrazole and an appropriate two-carbon electrophile. The second disconnection breaks down the pyrazole ring itself, suggesting a classical Knorr-type cyclocondensation reaction.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the 4-Bromo-3-methyl-1H-pyrazole Intermediate

The cornerstone of this synthesis is the efficient construction of the substituted pyrazole ring. While multi-step sequences involving the bromination of pre-formed pyrazoles are possible, a more elegant and efficient approach is a one-pot, three-component reaction. This method combines a 1,3-dicarbonyl compound, a hydrazine, and a brominating agent under solvent-free conditions, offering high yields and operational simplicity.

Causality and Mechanistic Insights

The reaction proceeds via two key stages within a single pot:

-

Knorr Pyrazole Synthesis: The initial step is the acid-catalyzed condensation of the 1,3-dicarbonyl compound (acetylacetone) with a hydrazine (e.g., phenylhydrazine or hydrazine hydrate). The acidic environment, provided here by silica-supported sulfuric acid, activates the carbonyl groups for nucleophilic attack by the hydrazine, leading to a hydrazone intermediate that rapidly cyclizes and dehydrates to form the pyrazole ring.

-

Electrophilic Bromination: Once the electron-rich pyrazole ring is formed, it readily undergoes electrophilic aromatic substitution at the C4 position. N-bromosaccharin (NBSac) serves as a potent and regioselective bromine source for this transformation.

This one-pot approach is advantageous as it minimizes intermediate isolation and purification steps, thereby saving time, reducing solvent waste, and often improving overall yield.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the principles described by Jorfi, S. et al. (2014).

-

Catalyst Preparation: Prepare silica gel-supported sulfuric acid (H₂SO₄/SiO₂) by slowly adding concentrated sulfuric acid to activated silica gel with constant stirring.

-

Reaction Setup: In a round-bottom flask, combine acetylacetone (1.0 eq), the desired hydrazine (e.g., phenylhydrazine, 1.0 eq), N-bromosaccharin (1.0 eq), and the H₂SO₄/SiO₂ catalyst.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The solvent-free nature of the reaction requires efficient mixing to ensure contact between the solid and liquid reagents.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, add ethyl acetate to the reaction mixture and filter to remove the silica-supported catalyst. Wash the residue with additional ethyl acetate. The combined organic filtrates are then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole (when using phenylhydrazine) or the corresponding NH-pyrazole.

Quantitative Data Summary

| Compound | Starting Materials | Typical Yield | Melting Point (°C) | Reference |

| 4-Bromo-3-methyl-1H-pyrazole | 3-Methylpyrazole, Bromine | ~80-90% | 77-79 | |

| Substituted 4-Bromopyrazoles | 1,3-Diketone, Hydrazine, NBSac | 85-95% | Varies |

Part 2: N-Alkylation and Hydrolysis to Yield the Final Product

With the 4-bromo-3-methyl-1H-pyrazole intermediate in hand, the next stage involves attaching the acetic acid side chain to the N1 position. This is achieved through a two-step sequence: N-alkylation with an ester of bromoacetic acid, followed by hydrolysis of the ester to the target carboxylic acid.

Caption: Workflow for N-alkylation and subsequent hydrolysis.

Causality and Mechanistic Insights

-

N-Alkylation: The N-H proton of the pyrazole is weakly acidic. The addition of a suitable base (e.g., sodium hydride, potassium carbonate) deprotonates the pyrazole, generating a pyrazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of ethyl bromoacetate in a classic SN2 reaction, displacing the bromide and forming the C-N bond. The choice of base is critical; strong, non-nucleophilic bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ in a polar aprotic solvent (e.g., DMF, Acetonitrile) also effectively promote the reaction.

-

Ester Hydrolysis (Saponification): The resulting ethyl ester is converted to the carboxylic acid via base-catalyzed hydrolysis. A strong base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. A final acidic workup is required to protonate the resulting carboxylate salt to yield the desired (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Detailed Experimental Protocol: N-Alkylation

-

Reaction Setup: To a solution of 4-bromo-3-methyl-1H-pyrazole (1.0 eq) in a dry polar aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Anion Formation: Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazolate anion.

-

Alkylation: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.2 eq) dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting pyrazole. Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography on silica gel.

Detailed Experimental Protocol: Hydrolysis

-

Reaction Setup: Dissolve the purified ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of a suitable solvent like ethanol or THF and an aqueous solution of a strong base (e.g., 2M NaOH, 3.0 eq).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC until the starting ester is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to a pH of ~1-2 by the dropwise addition of concentrated HCl.

-

Isolation: The solid product will precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Quantitative Data Summary

| Compound | Molecular Weight | Physical Form | Key Hazard | Reference |

| (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid | 219.04 g/mol | Solid | Acute Toxicity (Oral) |

Conclusion

The synthesis of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is readily achievable through a reliable and scalable two-stage process. The initial formation of the 4-bromo-3-methyl-1H-pyrazole core via an efficient one-pot, multi-component reaction provides a solid foundation. Subsequent N-alkylation with ethyl bromoacetate and final hydrolysis afford the target molecule in good overall yield. The strategic placement of the bromine atom and the carboxylic acid functional group makes this compound a highly versatile intermediate, poised for elaboration into more complex molecules for application in pharmaceutical and agrochemical research.

References

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity . (Source: MDPI)

-

synthesis of novel pyrazole derivatives for drug discovery . (Source: Benchchem)

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . (Source: National Institutes of Health)

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . (Source: MDPI)

-

Pyrazole: an emerging privileged scaffold in drug discovery . (Source: National Institutes of Health)

-

4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis . (Source: ChemicalBook)

-

(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole . (Source: ResearchGate)

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole . (Source: MDPI)

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades . (Source: PubMed Central)

-

Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous... . (Source: ResearchGate)

-

Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... . (Source: ResearchGate)

-

Practical multigram synthesis of 4- and 5-pyrazolylacetic acids . (Source: ChemRxiv)

-

Pyrazole synthesis . (Source: Organic Chemistry Portal)

-

(4-bromo-5-methyl-pyrazol-1-yl)-acetic acid . (Source: Sigma-Aldrich)

-

4-bromo-3-methyl-1H-pyrazole . (Source: PubChem)

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction . (Source: Arkivoc)

-

Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles . (Source: MDPI)

-

Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids . (Source: ResearchGate)

-

4-Bromo-3-methyl-1H-pyrazole 97% . (Source: Sigma-Aldrich)

-

Methyl 4-bromo-1H-pyrazole-3-carboxylate . (Source: Chem-Impex)

-

4-Bromo-3-methyl-1H-pyrazole 97% . (Source: Sigma-Aldrich)

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . (Source: SciELO México)

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling . (Source: MDPI)

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL . (Source: National Institutes of Health)

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate . (Source: sioc-journal.cn)

-

Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition . (Source: Royal Society of Chemistry)

-

SYNTHESIS OF ANNULATED PYRAZOLES VIA A TANDEM ALKYLATION/DIRECT ARYLATION SEQUENCE . (Source: York University)

A Comprehensive Guide to the Spectroscopic Characterization of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. The identity, purity, and stability of an active pharmaceutical ingredient (API) or a key intermediate are not merely data points; they are critical quality attributes that dictate efficacy and safety. Spectroscopic techniques are the cornerstone of this analytical paradigm, offering profound insights into molecular architecture.[1][2][3]

This guide provides an in-depth, technically-grounded framework for the comprehensive spectroscopic characterization of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound representative of a class of molecules with significant potential in medicinal chemistry. Pyrazole derivatives are known to possess a wide range of biological activities, making their precise characterization a matter of utmost importance.[4] We will proceed not by a rigid checklist, but by a logical, causality-driven exploration, explaining why specific techniques are chosen and how the resulting data coalesce into a definitive structural assignment.

Molecular Blueprint: Structure and Functional Groups

Before delving into any analytical technique, a foundational understanding of the target molecule's structure is essential. (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (Molecular Formula: C₆H₇BrN₂O₂, Molecular Weight: 219.04 g/mol ) is comprised of a substituted pyrazole ring linked to an acetic acid moiety.[5]

The key structural features to be verified are:

-

A five-membered pyrazole ring.

-

A bromine atom at the C4 position of the ring.

-

A methyl group at the C5 position.

-

An acetic acid group attached to the N1 position.

A logical numbering system is crucial for unambiguous spectral assignments, particularly for NMR spectroscopy.

Caption: Numbering scheme for (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this molecule, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: ¹H NMR will confirm the presence and connectivity of all hydrogen-containing groups. The chemical shift of each proton is dictated by its local electronic environment, and spin-spin coupling (or lack thereof) reveals adjacent, non-equivalent protons. We expect to see four distinct signals corresponding to the four different types of protons in the molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.0 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet due to hydrogen bonding and exchange with trace water. |

| ~7.8 | Singlet | 1H | C³-H | The lone proton on the pyrazole ring is in an aromatic environment. Its chemical shift is influenced by the adjacent nitrogen atoms and the bromine atom. It is expected to be a singlet as there are no adjacent protons. |

| ~5.0 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing pyrazole ring and the carboxylic acid group, leading to a downfield shift. They are expected to be a singlet. |

| ~2.3 | Singlet | 3H | -CH₃ | The methyl protons are attached to the pyrazole ring. They will appear as a singlet. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and locked to the deuterium signal of the solvent. The sample shimmed to optimize magnetic field homogeneity.

-

Acquisition: Acquire a standard ¹H spectrum using a 90° pulse. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

Causality Behind Experimental Choices: ¹³C NMR provides a carbon count and information about the electronic environment of each carbon atom. This is crucial for confirming the carbon skeleton of the molecule. A proton-decoupled ¹³C experiment is standard, where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Predicted Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~169 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~145 | C⁵-CH₃ | The carbon of the pyrazole ring bearing the methyl group. |

| ~140 | C³-H | The carbon of the pyrazole ring bearing the lone proton. |

| ~95 | C⁴-Br | The carbon atom bonded to the electronegative bromine atom. The heavy atom effect of bromine can influence the chemical shift. |

| ~50 | -CH₂- | The methylene carbon, influenced by the adjacent nitrogen and carbonyl group. |

| ~12 | -CH₃ | The methyl carbon, appearing in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR The protocol is similar to ¹H NMR, with the following distinctions:

-

Concentration: A slightly higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition: A proton-decoupled pulse sequence is used. A longer acquisition time and a greater number of scans are necessary to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Causality Behind Experimental Choices: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][8] It serves as an excellent orthogonal technique to NMR for confirming the presence of the carboxylic acid and the pyrazole ring.

Predicted FT-IR Data (KBr Pellet or ATR):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. |

| ~2950 | C-H stretch | -CH₃, -CH₂- | Aliphatic C-H stretching vibrations. |

| ~1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid. |

| ~1550-1450 | C=N, C=C stretch | Pyrazole Ring | Aromatic ring stretching vibrations. Pyrazole derivatives show characteristic bands in this region.[9][10] |

| ~1400 | C-O-H bend | Carboxylic Acid | In-plane bending of the hydroxyl group. |

| ~1250 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond. |

| ~650 | C-Br stretch | Bromoalkene | The carbon-bromine stretch typically appears in the fingerprint region. |

Experimental Protocol: FT-IR (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Acquisition: Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Caption: A typical experimental workflow for spectroscopic characterization.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.[7] Furthermore, the isotopic pattern observed in the mass spectrum provides definitive evidence for the presence of a bromine atom.

Key Observations and Data Interpretation:

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as the protonated species, [M+H]⁺, or the deprotonated species, [M-H]⁻.

-

Bromine Isotopic Pattern: A critical diagnostic feature is the presence of two peaks of nearly equal intensity separated by 2 Da. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal abundance (~50.7% and ~49.3%, respectively).[11] This provides incontrovertible evidence for the presence of one bromine atom in the molecule.

-

High-Resolution Data: HRMS will provide the exact mass of the molecular ion. This experimental mass can be compared to the theoretical mass calculated from the molecular formula (C₆H₇BrN₂O₂), with a match within a few parts per million (ppm) confirming the elemental composition.

Predicted Mass Spectrometry Data (ESI-HRMS):

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |

|---|---|---|---|

| [M+H]⁺ | 218.9764 | 220.9743 | ~1:1 |

| [M-H]⁻ | 216.9618 | 218.9598 | ~1:1 |

Note: Calculated masses are for the most abundant isotopes.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized to achieve stable ionization and maximum signal intensity.

-

Acquisition: Data is acquired in either positive or negative ion mode using a high-resolution mass analyzer (e.g., TOF or Orbitrap) over a relevant mass range (e.g., m/z 50-500).

-

Data Analysis: The acquired spectrum is examined for the molecular ion cluster. The isotopic pattern is verified, and the measured exact mass is compared to the theoretical value to calculate the mass error in ppm.

UV-Vis Spectroscopy: Probing the Electronic System

Causality Behind Experimental Choices: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[2] The pyrazole ring is an aromatic heterocycle and acts as a chromophore, absorbing UV light. This technique is particularly useful for quantitative analysis (using a calibration curve) and for confirming the presence of the aromatic system.

Predicted UV-Vis Data (Methanol or Ethanol):

-

λ_max: Pyrazole derivatives typically exhibit strong absorption bands in the UV region. An absorption maximum (λ_max) is expected in the range of 220-280 nm, corresponding to π → π* transitions within the substituted pyrazole ring.[12][13][14]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-

Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (blank correction).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum and identify the λ_max.

Integrated Characterization Strategy

A robust characterization relies on the convergence of data from multiple, independent techniques. The following workflow ensures the unambiguous identification and structural confirmation of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Caption: Integrated workflow for structural verification.

Conclusion

The spectroscopic characterization of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a multi-faceted process where each technique provides a unique and vital piece of the structural puzzle. High-resolution mass spectrometry confirms the molecular formula and the presence of bromine. FT-IR spectroscopy verifies the essential functional groups, namely the carboxylic acid and the pyrazole ring. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the atomic framework and connectivity. When used in concert, these methods provide a self-validating system that ensures the identity and integrity of the molecule, a prerequisite for its use in research and development.

References

- Walsh Medical Media. (n.d.). Spectroscopic Techniques in Modern Drug Characterization.

- Pharma Quality Control. (n.d.). The Role of Spectroscopy in Modern Pharmaceutical Quality Control.

- Technovare. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.

- Görög, S. (2018). Spectroscopic Methods in Drug Quality Control and Development. ResearchGate.

- American Pharmaceutical Review. (n.d.). Spectroscopy.

- ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl₃.

- Mary, Y. S., et al. (2013). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed.

- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E.

- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes.

- ResearchGate. (n.d.). Experimental (in black) and theoretical (in red) UV–Vis spectra for compounds Azo1 to Azo4.

- Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

- Al-Masoudi, N. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. PubMed Central.

- ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.

- Physical Chemistry Research. (2020). Synthesis and Spectroscopic Characterization of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone.

- PubChemLite. (n.d.). 2-(4-bromo-5-methyl-1h-pyrazol-1-yl)acetic acid.

- Sigma-Aldrich. (n.d.). (4-bromo-5-methyl-pyrazol-1-yl)-acetic acid.

- Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube.

- SpectraBase. (n.d.). 1H NMR of 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide.

- AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.

- ACG Publications. (2022). Organic Communications-SI.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. paulrpalmer.com [paulrpalmer.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 2-(4-bromo-5-methyl-1h-pyrazol-1-yl)acetic acid (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. physchemres.org [physchemres.org]

An In-depth Technical Guide to 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS Number: 512809-63-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and biologically active compounds.[1][2] Its versatile structure allows for a wide range of chemical modifications, making it a privileged scaffold in the design of novel therapeutics.[1] This guide provides a comprehensive technical overview of a specific pyrazole derivative, 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 512809-63-1), a molecule with significant potential in drug discovery programs. This document will delve into its chemical structure, physicochemical properties, potential synthetic routes, and prospective applications, offering valuable insights for researchers in the field.

Chemical Identity and Structure

The compound with CAS number 512809-63-1 is identified as 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid .[3] Its molecular structure consists of a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and an acetic acid moiety attached to the nitrogen at the 1-position.

Molecular Formula: C₆H₇BrN₂O₂[4]

Molecular Weight: 219.04 g/mol [4]

Canonical SMILES: CC1=C(C=NN1CC(=O)O)Br[5]

InChI Key: FQEKYGLAIHOXBZ-UHFFFAOYSA-N[5]

The structural arrangement of this molecule, featuring a halogenated pyrazole core linked to a carboxylic acid group, suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse biological activities.

Physicochemical Properties

While experimental data for some physicochemical properties of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid are not extensively reported in the public domain, we can infer certain characteristics based on its structure and data from commercial suppliers.

| Property | Value/Information | Source |

| Physical Form | Solid | [4] |

| Melting Point | Not explicitly available. Typically, substituted pyrazole carboxylic acids are crystalline solids with relatively high melting points. | General Knowledge |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO, DMF, and alcohols. | General Knowledge |

| pKa | The carboxylic acid moiety imparts acidic properties. The pKa is expected to be in the range of 3-5, typical for carboxylic acids. | General Knowledge |

| Predicted XLogP3 | 1.0 | [5] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-alkylated pyrazoles involves the reaction of a pyrazole precursor with an appropriate alkylating agent.

dot

Caption: Proposed two-step synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Step-by-Step Methodology (Hypothetical):

-

Synthesis of 4-bromo-5-methyl-1H-pyrazole:

-

To a solution of a suitable β-dicarbonyl compound, such as ethyl 2-bromoacetoacetate, in a solvent like ethanol, add hydrazine hydrate.

-

The reaction mixture is typically heated under reflux for several hours.

-

Upon completion, the solvent is removed, and the crude product is purified, for instance, by recrystallization, to yield 4-bromo-5-methyl-1H-pyrazole.[6]

-

-

N-Alkylation and Hydrolysis:

-

The synthesized 4-bromo-5-methyl-1H-pyrazole is then reacted with an alkylating agent like ethyl bromoacetate in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as acetone or DMF.

-

This reaction leads to the formation of the corresponding ester, ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetate.

-

The resulting ester is subsequently hydrolyzed, typically by heating with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid), to yield the final product, 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.[7]

-

Spectroscopic and Analytical Data

While experimentally obtained spectra for this specific compound are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazole ring proton (C3-H), a singlet for the methylene protons of the acetic acid moiety, and a singlet for the methyl protons at the C5 position. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. The expected chemical shifts (in ppm, relative to TMS) would be approximately:

-

δ 7.5-8.0 (s, 1H, pyrazole C3-H)

-

δ 4.8-5.2 (s, 2H, -CH₂-COOH)

-

δ 2.2-2.5 (s, 3H, -CH₃)

-

δ 10-13 (br s, 1H, -COOH)

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the pyrazole ring carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.

-

A C-Br stretching vibration, which would appear in the fingerprint region.

Mass Spectrometry (MS)

-

Predicted Collision Cross Section Data:

-

[M+H]⁺: 136.0 Ų

-

[M+Na]⁺: 149.1 Ų

-

[M-H]⁻: 139.2 Ų[5]

-

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery and Development

While specific biological activities for 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid have not been extensively reported, the pyrazole scaffold is a well-established pharmacophore with a broad range of therapeutic applications.

Potential Therapeutic Areas

Derivatives of pyrazole are known to exhibit a wide array of biological activities, including:

-

Anti-inflammatory and Analgesic: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. The carboxylic acid moiety in the title compound is also a common feature in many NSAIDs.

-

Anticancer: Many pyrazole derivatives have been investigated as potent anticancer agents.

-

Antimicrobial: The pyrazole nucleus is present in various compounds with antibacterial and antifungal properties.[1]

-

Antiviral and Antidepressant: Certain pyrazole derivatives have shown promise in these therapeutic areas as well.[1]

The presence of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile. The acetic acid side chain provides a handle for further chemical modifications, such as the formation of amides or esters, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

dot

Caption: The drug discovery potential of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Safety and Handling

Based on available supplier information, 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid should be handled with care.

-

Hazard Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area.

Conclusion

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 512809-63-1) is a halogenated pyrazole derivative with significant potential as a building block in medicinal chemistry and drug discovery. While comprehensive experimental data on its physicochemical properties and biological activities are currently limited in the public domain, its structural features suggest it is a valuable starting point for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its known characteristics, plausible synthetic routes, and potential applications, serving as a valuable resource for researchers and scientists working in the field of drug development. Further experimental investigation into this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

Barakat, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4584. [Link]

-

PubChemLite. (n.d.). 2-(4-bromo-5-methyl-1h-pyrazol-1-yl)acetic acid. Retrieved from [Link]

-

AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-pyrazole-1-acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(5-bromo-1-methylpyrazol-4-yl)acetate. Retrieved from [Link]

-

IJISET. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-bromo-1-methyl-1h-pyrazol-5-yl)acetic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-bromo-1h-pyrazol-1-yl)acetic acid. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, 95% Purity, C6H7BrN2O2, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). (4-bromo-5-methyl-1H-pyrazol-3-yl)hydrazine. Retrieved from [Link]

-

sioc-journal.cn. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

PubMed Central. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- Googleapis. (2009). WO 2009/144554 A1.

-

CSIR-NIScPR. (n.d.). pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazol-5-ol. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-bromo-5-chloro-1H-pyrazole. Retrieved from [Link]

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid | C6H7BrN2O2 | CID 3405384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - 2-(4-bromo-5-methyl-1h-pyrazol-1-yl)acetic acid (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]

Topic: Initial Biological Screening of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic Acid Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3] The clinical success of pyrazole-containing drugs—such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various anticancer agents—has cemented its status as a "privileged scaffold".[4][5]

Derivatives of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid are of particular interest. The acetic acid moiety provides a crucial handle for modifying solubility and creating ester or amide prodrugs, while the bromo- and methyl- substitutions on the pyrazole core allow for fine-tuning of steric and electronic properties to optimize target binding and metabolic stability. This guide provides a strategic framework for the initial biological evaluation of this promising chemical series, focusing on scientifically robust, efficient, and interpretable screening cascades.

Section 1: Conceptual Synthesis and Compound Library Design

While this guide focuses on biological screening, a foundational understanding of the synthesis informs the design of the screening library. The target scaffold is typically accessible through a multi-step synthesis. A common approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by N-alkylation to introduce the acetic acid side chain.[4]

The power of this scaffold lies in the ability to generate a diverse library of derivatives. Modifications can be introduced at several key positions to explore the structure-activity relationship (SAR):

-

The Acetic Acid Moiety: Conversion to various esters or amides can modulate pharmacokinetics and cell permeability.

-

The Bromine Atom at C4: Substitution via cross-coupling reactions (e.g., Suzuki, Sonogashira) can introduce diverse aryl or alkyl groups to probe specific binding pockets.

-

The Methyl Group at C5: While less trivial to modify post-synthesis, initial analogs could be prepared from different starting materials to assess the steric requirements at this position.

Caption: A generalized workflow for synthesizing the core scaffold and derivative library.

Section 2: Strategic Selection of Primary Screening Assays

Given the broad pharmacological profile of pyrazole derivatives, a well-designed initial screening cascade is essential to efficiently identify the most promising therapeutic avenues.[6][7] The primary screens proposed here—Anticancer, Antimicrobial, and Anti-inflammatory—are selected based on the high frequency of these activities reported for the pyrazole class.[1][3][8] This parallel screening approach maximizes the potential for discovering novel activity for the synthesized library.

Section 3: Primary Screen 1: Anticancer Cytotoxicity Evaluation

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling molecules like kinases (EGFR, VEGFR) or cell cycle regulators (CDKs).[8][9] The initial and most fundamental screen is to assess the general cytotoxicity of the compounds against relevant cancer cell lines.

Rationale for Method Selection: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of a compound's cytotoxic effect.[12] Its high throughput, cost-effectiveness, and extensive validation make it an ideal choice for primary screening.[11][12]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) to ~80% confluency.[13][14][15]

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each derivative (e.g., 10 mM in DMSO).

-

Perform serial dilutions in culture medium to create a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). A known chemotherapy agent like Doxorubicin should be used as a positive control.[14]

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Observe for the formation of purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.[12]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[11]

-

Caption: Step-by-step workflow for the in-vitro MTT cytotoxicity assay.

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, comparative table.

| Compound ID | Derivative Structure (R-Group) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HCT-116 (µM) | IC₅₀ vs. A549 (µM) |

| Lead-001 | -H | 55.2 | 78.1 | >100 |

| Lead-002 | -CH₂CH₃ | 23.4 | 31.5 | 45.8 |

| Lead-003 | -Phenyl | 8.1 | 12.3 | 15.6 |

| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |

Section 4: Primary Screen 2: Antimicrobial & Antifungal Susceptibility

The pyrazole nucleus is a common feature in many antimicrobial and antifungal agents.[2][3] An initial screen for bioactivity against a representative panel of pathogenic bacteria and fungi is a critical step.

Rationale for Method Selection: Broth Microdilution Assay

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16][17] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] This method is recommended by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and is highly amenable to a 96-well plate format, making it suitable for screening a library of compounds.[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) or fungal strains (e.g., Candida albicans ATCC 90028) on appropriate agar plates.

-

Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension into the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

-

-

Compound Plate Preparation:

-

In a 96-well microtiter plate, add 50 µL of broth to wells 2 through 12.

-

Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

MIC Determination:

-

Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator like resazurin can be added. Living cells will reduce the blue resazurin to pink resorufin, providing a colorimetric endpoint.[20]

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Profile

| Compound ID | Derivative Structure (R-Group) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| Lead-001 | -H | >128 | >128 | 64 |

| Lead-002 | -CH₂CH₃ | 64 | 128 | 32 |

| Lead-003 | -Phenyl | 16 | 64 | 8 |

| Ciprofloxacin | (Bacterial Control) | 0.5 | 0.25 | N/A |

| Fluconazole | (Fungal Control) | N/A | N/A | 1 |

Section 5: Primary Screen 3: In Vitro Anti-inflammatory Activity

The role of pyrazole derivatives as anti-inflammatory agents, most notably through the inhibition of cyclooxygenase (COX) enzymes, is well-established.[7][21] A simple, cell-free in vitro assay can provide an initial indication of anti-inflammatory potential before moving to more complex cell-based or in vivo models.

Rationale for Method Selection: Inhibition of Albumin Denaturation Assay

Inflammation can involve the denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of protein (in this case, bovine or human serum albumin) can be a useful, albeit indirect, measure of its potential anti-inflammatory activity.[22] This assay is simple, rapid, and does not require cell culture, making it an excellent first-pass screen.

Experimental Protocol: Inhibition of Albumin Denaturation

-

Preparation of Reagents:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA) or human serum albumin.

-

Dissolve test compounds and a standard drug (e.g., Diclofenac sodium) in a minimal amount of DMSO and then dilute with phosphate buffer (pH 6.4) to achieve the desired test concentrations (e.g., 10 to 500 µg/mL).

-

-

Assay Procedure:

-

The reaction mixture consists of 0.2 mL of the albumin solution and 2.8 mL of the test compound solution of various concentrations.

-

A control group consists of 0.2 mL of albumin solution and 2.8 mL of phosphate buffer.

-

Incubate all samples at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.

-

After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Plot the percentage inhibition against concentration to determine the IC₅₀ value.

-

Caption: Workflow for the cell-free anti-inflammatory screening assay.

Data Presentation: Anti-inflammatory Profile

| Compound ID | Derivative Structure (R-Group) | IC₅₀ for Inhibition of Albumin Denaturation (µg/mL) |

| Lead-001 | -H | 285.4 |

| Lead-002 | -CH₂CH₃ | 152.1 |

| Lead-003 | -Phenyl | 98.7 |

| Diclofenac | (Positive Control) | 75.2 |

Section 6: Interpreting the Data and Defining Next Steps

The primary screening phase generates a wealth of data that must be carefully interpreted to guide the next phase of drug development.

-

Potency: The primary metric from these assays is potency (IC₅₀ or MIC). Compounds with lower values are more potent and are generally prioritized.

-

Spectrum of Activity: Does a compound show activity in one assay or across multiple screens? A compound with potent anticancer and anti-inflammatory activity might suggest a mechanism linked to inflammation-driven cancer pathways.

-

SAR Trends: Analyze the data tables. How does changing the R-group affect activity? Does increasing lipophilicity (e.g., adding a phenyl ring) consistently improve potency across all assays? These initial SAR trends are crucial for designing the next generation of derivatives.

Next Steps:

-

Confirmation and Selectivity: Promising "hits" should be re-synthesized and their activity confirmed. For anticancer hits, cytotoxicity should be tested against a non-cancerous cell line (e.g., HEK293) to determine a selectivity index.[10][12]

-

Secondary and Mechanistic Assays: Based on the primary results, select more specific assays.

-

Anticancer: Investigate effects on cell cycle, apoptosis (e.g., caspase assays), or specific kinase inhibition.[14]

-

Antimicrobial: Determine if the effect is bactericidal or bacteriostatic (e.g., time-kill kinetics).

-

Anti-inflammatory: Progress to cell-based assays, such as measuring inhibition of nitric oxide (NO) or prostaglandin E2 (PGE2) in LPS-stimulated macrophages.[23]

-

-

Lead Optimization: Synthesize a focused library of new derivatives based on the initial SAR to improve potency and selectivity.

This structured approach to initial biological screening ensures that resources are directed toward the most promising compounds, accelerating the journey from a novel chemical scaffold to a potential therapeutic lead.

References

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024-05-30).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.

- Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.

- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. (2023-01-17).

- Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide. Benchchem.

- A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.

- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. (2020-04-29).

- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.

- Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. PubMed.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. (2025-03-20).

- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega - ACS Publications. (2021-04-29).

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024-06-12).

- In vitro antifungal susceptibility testing. ResearchGate. (2025-08-09).

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. (2013-12-05).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

- Pyrazoles as anticancer agents: Recent advances. SRR Publications.

- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025-08-09).

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central.

- MTT assay protocol. Abcam.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. (2013-11-10).

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- review of pyrazole compounds' production, use, and pharmacological activity. (2024-02-07).

- 14 compounds were selected and analysed using MTT-or SRB Assay in.... ResearchGate.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15).

- Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. (2024-01-12).

- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC.

- Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH.

- In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Publishing. (2024-08-05).

- (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS.

- (4-bromo-5-methyl-pyrazol-1-yl)-acetic acid AldrichCPR. Sigma-Aldrich.

- 4-Bromo-α-hydroxy-1-methyl-1H-pyrazole-5-acetic acid. AOBChem USA.

Sources

- 1. jchr.org [jchr.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. srrjournals.com [srrjournals.com]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.asm.org [journals.asm.org]

- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Whitepaper: Strategic Synthesis of Novel Pyrazole Acetic Acid Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of pyrazole acetic acid derivatives, a class of compounds with significant therapeutic potential. We will delve into the core synthetic methodologies, offering mechanistic insights and practical, field-proven protocols to empower researchers in medicinal chemistry and drug development.

The Ascendancy of the Pyrazole Acetic Acid Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. When functionalized with an acetic acid moiety, the resulting derivatives gain an acidic handle that can be crucial for mimicking carboxylic acid-containing endogenous ligands, improving pharmacokinetic properties, or establishing critical interactions with enzyme active sites.

Compounds bearing the pyrazole core are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][3][4][5] The inclusion of the pyrazole nucleus is a cornerstone of several FDA-approved drugs, such as the selective COX-2 inhibitor Celecoxib (Celebrex) and the erectile dysfunction medication Sildenafil (Viagra).[4] This proven track record underscores the therapeutic relevance of this heterocyclic system and drives the continued exploration of its novel derivatives.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the pyrazole ring is most classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This robust and versatile reaction, known as the Knorr pyrazole synthesis, remains the foundational route for creating a wide variety of substituted pyrazoles.[6][7][8]

The Knorr Pyrazole Synthesis: The Foundational Route

First described in 1883, the Knorr synthesis involves the acid-catalyzed reaction between a β-diketone (or a related 1,3-difunctional compound) and a hydrazine.[6][7] The reaction proceeds through a well-understood mechanism involving nucleophilic attack, imine formation, and subsequent intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring.

Mechanism Deep Dive:

-

Initial Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Imine/Enamine Formation: A hemiaminal intermediate is formed, which then dehydrates to form an imine or tautomerizes to a more stable enamine.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Dehydration and Aromatization: The resulting five-membered ring intermediate eliminates a molecule of water to form the stable, aromatic pyrazole ring system.[7][8]

The choice of an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two different regioisomers, a common challenge that must be addressed through careful control of reaction conditions or purification.[6]

Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.

Attaching the Acetic Acid Moiety: Key Strategic Decision

When designing a synthesis for a pyrazole acetic acid derivative, the primary strategic decision is when to introduce the acetic acid group. This choice dictates the selection of starting materials and the overall synthetic sequence.

Caption: Figure 2: Synthetic Strategy Decision Flow.

-

Strategy A: Pre-functionalization of Starting Materials This approach involves using a 1,3-dicarbonyl compound that already contains the acetic acid functional group, or a precursor like an ester or nitrile. For example, reacting a β-keto ester bearing an acetic acid ester group with a hydrazine will directly yield the target scaffold after cyclization and subsequent hydrolysis of the ester. This method is often more convergent and can be more efficient if the required starting material is readily available.

-

Strategy B: Post-cyclization Functionalization Alternatively, a simpler pyrazole core can be synthesized first, followed by the introduction of the acetic acid moiety. A common method is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C4 position of the pyrazole ring.[9] This aldehyde can then be converted to the acetic acid derivative through various established organic transformations, such as a Wittig reaction followed by oxidation, or conversion to a chloromethyl intermediate followed by cyanation and hydrolysis.[9] This strategy offers greater flexibility, allowing a common pyrazole intermediate to be used for the synthesis of multiple derivatives.

Case Study & Experimental Protocol: Synthesis of a Di-substituted Pyrazole Core

To illustrate the practical application of these principles, we will outline a generalized protocol for the synthesis of a 1,5-diaryl-3-methylpyrazole, a core structure analogous to many biologically active compounds. This specific example is based on the condensation of a 1,3-diketone with a substituted hydrazine hydrochloride, a common and reliable method.[10]

Target Molecule

4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide (A Celecoxib analogue)

Materials & Reagents

| Reagent | CAS Number | Molecular Weight | Role |

| 1-Phenylbutane-1,3-dione | 93-91-4 | 162.19 g/mol | 1,3-Dicarbonyl |

| 4-Hydrazinobenzenesulfonamide hydrochloride | 17852-52-7 | 223.67 g/mol | Hydrazine Source |

| Ethanol | 64-17-5 | 46.07 g/mol | Solvent |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 g/mol | Catalyst & Solvent |

Step-by-Step Experimental Protocol

Objective: To synthesize the pyrazole core via acid-catalyzed cyclocondensation.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylbutane-1,3-dione (10 mmol, 1.62 g) and 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol, 2.24 g).[10]

-

Solvent Addition: Add ethanol (50 mL) to the flask. The mixture will likely be a suspension.

-

Catalyst Addition & Reflux: Add a catalytic amount of glacial acetic acid (approx. 0.5 mL). Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

-

Causality: The acidic conditions catalyze the dehydration steps of the condensation mechanism.[7] Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will often form. Add water (20-30 mL) to the flask to further precipitate the product.[10]

-

Purification: Collect the crude product by vacuum filtration and wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole derivative as a crystalline solid.[10]

Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the pyrazole ring proton, the methyl group, and the aromatic protons from the phenyl and benzenesulfonamide rings.

-

¹³C NMR: Will show distinct signals for the carbons of the pyrazole ring and the substituent groups.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the target compound (C₁₆H₁₅N₃O₂S, M.W. = 313.37 g/mol ).[10]

-

FTIR: Look for characteristic peaks corresponding to N-H stretches (from the sulfonamide), S=O stretches, and C=N/C=C stretches of the pyrazole and aromatic rings.

Challenges and Field-Proven Solutions

| Challenge | Common Cause | Recommended Solution |

| Low Yield | Incomplete reaction, side product formation, or inefficient purification. | - Extend reaction time and monitor by TLC.- Ensure anhydrous conditions if reagents are moisture-sensitive.- Optimize recrystallization solvent for maximum recovery. |

| Regioisomer Formation | Use of an unsymmetrical 1,3-dicarbonyl compound. | - Employ a catalyst or reaction conditions known to favor one isomer.[6]- Use a stronger acid or base catalyst to influence the initial site of attack.- Separate isomers using column chromatography. |

| Difficulty in Isolation | Product is highly soluble in the reaction solvent or forms an oil. | - Remove the reaction solvent under reduced pressure and attempt trituration with a non-polar solvent (e.g., hexanes) to induce precipitation.- Perform a liquid-liquid extraction. |

Conclusion and Future Outlook

The synthesis of pyrazole acetic acid derivatives is a cornerstone of modern medicinal chemistry. The Knorr synthesis and its variations provide a robust and reliable platform for accessing these valuable scaffolds. Strategic decisions regarding the timing of the acetic acid moiety's introduction are critical for designing efficient and flexible synthetic routes. As the demand for novel therapeutics continues to grow, advancements in synthetic methodology, such as the development of multicomponent reactions and continuous flow processes, will further streamline the production of these vital compounds, enabling the rapid exploration of chemical space and the discovery of next-generation pharmaceuticals.[11][12]

References

- Recent Advances in the Synthesis of Pyrazole Deriv

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (N.D.). NIH.

- synthesis of pyrazoles. (2019). YouTube.

- Method of preparation of the pyrazoles. (N.D.).

- Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). PMC.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- (Pyrazol-4-yl)aceticyl)

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (N.D.). PubMed Central.

- Current status of pyrazole and its biological activities. (N.D.). PMC - PubMed Central.

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. (N.D.). PMC - NIH.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. researchgate.net [researchgate.net]

- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. jk-sci.com [jk-sci.com]

- 8. youtube.com [youtube.com]

- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 10. 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]